1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol
Overview
Description
1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol is a chemical compound with the molecular formula C9H9F3N2O. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidin-3-ol moiety.
Preparation Methods
The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol typically involves the reaction of 5-(trifluoromethyl)pyridine with suitable reagents under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)pyridine with methanol to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The trifluoromethyl group and the azetidin-3-ol moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol can be compared with similar compounds such as:
[5-(Trifluoromethyl)pyridin-2-yl]methanol: Similar in structure but differs in the functional group attached to the pyridine ring.
Other azetidin-3-ol derivatives: These compounds share the azetidin-3-ol moiety but may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)6-1-2-8(13-3-6)14-4-7(15)5-14/h1-3,7,15H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLBLBXSZFGMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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